molecular formula C6H4BrCl B044181 1-Bromo-3-chlorobenzene CAS No. 108-37-2

1-Bromo-3-chlorobenzene

Cat. No.: B044181
CAS No.: 108-37-2
M. Wt: 191.45 g/mol
InChI Key: JRGGUPZKKTVKOV-UHFFFAOYSA-N
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Description

1-Bromo-3-chlorobenzene is an organic compound with the molecular formula C₆H₄BrCl It is one of the isomers of bromochlorobenzene, where bromine and chlorine atoms are substituted on a benzene ringIt is a colorless to pale yellow liquid with a molecular weight of 191.45 g/mol .

Scientific Research Applications

1-Bromo-3-chlorobenzene has several applications in scientific research:

Mechanism of Action

Target of Action

1-Bromo-3-chlorobenzene is a mixed aryl halide, consisting of bromine and chlorine as substituents on a benzene ring . The primary targets of this compound are the molecules or structures in the cell that can undergo electrophilic aromatic substitution .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (this compound) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that the compound undergoes bromine-magnesium exchange reactions with i-prmgcl-licl in thf at 0°c . This reaction is strongly accelerated by electron-withdrawing substituents .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes in the molecular structure of the target, potentially altering its function. The compound can also act as a test substrate to study the application of a new catalytic system for cyanation of various aryl halides using K4 [Fe (CN)6] as a cyanating source .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bromine-magnesium exchange reactions it undergoes are temperature-dependent, occurring at 0°C . Additionally, the presence of electron-withdrawing substituents can accelerate these reactions

Safety and Hazards

1-Bromo-3-chlorobenzene is classified as a combustible liquid. It causes skin irritation and serious eye irritation . It is also toxic to aquatic life with long-lasting effects .

Chemical Reactions Analysis

1-Bromo-3-chlorobenzene undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Bromo-3-chlorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various chemical processes.

Properties

IUPAC Name

1-bromo-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl/c7-5-2-1-3-6(8)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGGUPZKKTVKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059360
Record name Benzene, 1-bromo-3-chloro-
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Molecular Weight

191.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108-37-2
Record name 1-Bromo-3-chlorobenzene
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Record name m-Bromochlorobenzene
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Record name 1-Bromo-3-chlorobenzene
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Record name Benzene, 1-bromo-3-chloro-
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Record name Benzene, 1-bromo-3-chloro-
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Record name 1-bromo-3-chlorobenzene
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Record name M-BROMOCHLOROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the reactivity order of halogenated benzenes in palladium-catalyzed P–C coupling reactions?

A1: Research has confirmed the following reactivity order for halogenated benzenes in palladium-catalyzed P–C coupling reactions: iodobenzene > bromobenzene > chlorobenzene. This means iodobenzene reacts most readily, followed by bromobenzene, and lastly chlorobenzene. []

Q2: Can 1-bromo-3-chlorobenzene undergo selective P–C coupling reactions?

A2: Yes, research indicates that this compound can undergo selective P–C coupling reactions. When reacted with 1.15 equivalents of Ph2P(O)H, only the chloro-substituted product is formed, demonstrating selectivity for the bromine atom. []

Q3: Can potassium iodide (KI) be used to enhance the reactivity of bromobenzene in P–C coupling reactions?

A4: Yes, adding KI as an additive can optimize the P–C coupling reaction between the less reactive bromobenzene and Ph2P(O)H. This optimization allows the reaction to occur at a lower temperature (100 °C). []

Q4: What happens when this compound is subjected to dissociative electron attachment?

A5: While the exact details are not provided in the abstracts, research has been conducted on the temperature dependence of dissociative electron attachment to this compound. [] This suggests that the molecule can capture an electron leading to its fragmentation.

Q5: Is there information available on the dielectric constant of this compound?

A6: Yes, research has investigated and reported the dielectric constant of this compound. [, ] The dielectric constant is a property that reflects the ability of a substance to store electrical energy in an electric field.

Q6: What are the applications of ultrasonic measurements in understanding the properties of this compound?

A7: Ultrasonic measurements have been employed to study the internal pressure of this compound. [] This technique provides valuable insights into the intermolecular forces and physical behavior of the compound.

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